molecular formula C18H15Cl2NO4S B13976457 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13976457
M. Wt: 412.3 g/mol
InChI Key: CEZOSLUOJRBOEP-UHFFFAOYSA-N
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Description

4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichlorophenyl, is subjected to halogenation to introduce chlorine atoms at the desired positions.

    Synthesis of the Furanone Ring: The dichlorophenyl intermediate is then reacted with a suitable precursor to form the 5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl moiety. This step often involves cyclization reactions under acidic or basic conditions.

    Coupling with Benzenesulfonamide: The final step involves the coupling of the furanone intermediate with benzenesulfonamide. This is typically achieved through nucleophilic substitution reactions, where the sulfonamide group is introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the furanone ring.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as bacterial enzymes in the case of antimicrobial activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of enzyme activity or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: The compound itself.

    Other Sulfonamides: Compounds with similar sulfonamide moieties but different substituents.

    Furanone Derivatives: Compounds with similar furanone rings but different substituents.

Uniqueness

    Structural Complexity: The combination of dichlorophenyl, dimethyl-substituted furanone, and benzenesulfonamide moieties makes this compound unique.

    Biological Activity: Its potential biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds.

Properties

Molecular Formula

C18H15Cl2NO4S

Molecular Weight

412.3 g/mol

IUPAC Name

4-[3-(3,5-dichlorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H15Cl2NO4S/c1-18(2)17(22)15(11-7-12(19)9-13(20)8-11)16(25-18)10-3-5-14(6-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)

InChI Key

CEZOSLUOJRBOEP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Cl)Cl)C

Origin of Product

United States

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